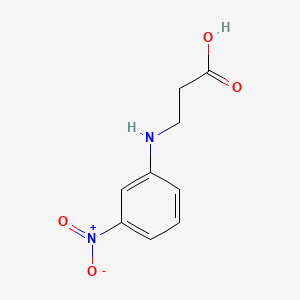

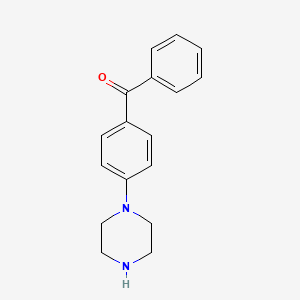

3-(3-Nitroanilino)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Nitroanilino)propanoic acid is a derivative of 3-Nitroaniline . 3-Nitroaniline is an organic compound with the formula H2NC6H4NO2. It is a yellow solid and a derivative of aniline, carrying a nitro functional group in position 3 . It is used as a precursor to dyes .

Synthesis Analysis

3-Nitroaniline is produced on a commercial scale by reduction of 1,3-dinitrobenzene with hydrogen sulfide . In principle, it can also be prepared by nitration of benzamide followed by the Hofmann rearrangement of the resulting 3-nitrobenzamide . The reaction involves treating the 3-nitrobenzamide with sodium hypobromite or sodium hypochlorite to transform the amide group into an amine .Molecular Structure Analysis

The molecular structure of 3-Nitroanilino has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311 + + G (d,p) basis set . The geometrical parameters of the title molecules have been analyzed .Chemical Reactions Analysis

Aldehydes were reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives .Physical And Chemical Properties Analysis

3-Nitroanilinium nitrate (3NAN) has been synthesized and crystallized successfully by solution growth combined with solvent evaporation technique . Thermal stability of the crystal was analyzed with TGA/DTA and the melting points of the salt identified at 209 ºC .Wissenschaftliche Forschungsanwendungen

1. Agricultural Methane Mitigation

Research has explored the use of 3-nitrooxypropanol (3-NOP) as a feed additive for ruminants to mitigate methane emissions. It effectively reduces methane emissions without compromising the productive performance of the animals, indicating its potential as a sustainable farming practice to combat climate change (Jayanegara et al., 2017) (Kim et al., 2020) (Marco-Contelles, 2023).

2. Wastewater Management

The compound's inhibitory and biocidal effects on microorganisms have led to the development of applications that improve wastewater management. It is used in sewer systems to control corrosion and odor, and in wastewater treatment for efficient nitrogen removal. Its application in sludge management, membrane systems, and algae systems showcases its potential to enhance the performance of wastewater systems (Duan et al., 2019).

Applications in Food Safety and Preservation

3. Food Safety and Preservation

Compounds related to 3-nitropropanoic acid, like isoxazolin-5-one and 3-NPA derivatives, found in various natural sources such as plants, insects, bacteria, and fungi, play a role in food safety and preservation. These compounds, especially those found in the legume family and certain insects, have been synthesized and studied for their toxicity, which is instrumental in developing food preservation techniques and understanding the detoxification mechanisms in different species (Becker et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3-nitroanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-9(13)4-5-10-7-2-1-3-8(6-7)11(14)15/h1-3,6,10H,4-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZCWSDYYODXRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B2423950.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide](/img/structure/B2423955.png)

![2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile](/img/structure/B2423960.png)

![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2423966.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2423969.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2423970.png)